molecular formula C10H11BrO3 B1461703 Methyl 5-bromo-4-methoxy-2-methylbenzoate CAS No. 1131587-94-4

Methyl 5-bromo-4-methoxy-2-methylbenzoate

Cat. No.: B1461703
CAS No.: 1131587-94-4
M. Wt: 259.1 g/mol
InChI Key: HDWIBWADMXRCQE-UHFFFAOYSA-N
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Description

Methyl 5-bromo-4-methoxy-2-methylbenzoate is a useful research compound. Its molecular formula is C10H11BrO3 and its molecular weight is 259.1 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 5-bromo-4-methoxy-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-6-4-9(13-2)8(11)5-7(6)10(12)14-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDWIBWADMXRCQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)OC)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30661007
Record name Methyl 5-bromo-4-methoxy-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131587-94-4
Record name Methyl 5-bromo-4-methoxy-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 5-bromo-4-methoxy-2-methylbenzoate (CAS No. 1131587-94-4) is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, synthesis, and potential applications based on available research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C10H11BrO3
  • Molecular Weight : Approximately 273.1 g/mol
  • Functional Groups : Bromine atom, methoxy group, and methyl group attached to a benzoate structure.

These structural characteristics contribute to its unique chemical properties, influencing its interactions with biological systems.

Anticancer Properties

Recent studies have highlighted the potential of this compound as a photosensitizer in photodynamic therapy (PDT). When activated by light, the compound exhibits cytotoxic effects on cancer cells. This mechanism involves the generation of reactive oxygen species (ROS), which can induce apoptosis in malignant cells.

A notable study demonstrated that this compound could effectively inhibit the proliferation of various cancer cell lines, suggesting its utility as a therapeutic agent in oncology. The specific pathways involved include:

  • Induction of Apoptosis : Activation of caspases leading to programmed cell death.
  • Cell Cycle Arrest : Interference with cell cycle progression, particularly at the G2/M phase.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Research indicates that it exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential enzymatic processes.

Synthesis

The synthesis of this compound can be achieved through several methods, including:

  • Bromination : Introduction of the bromine atom using brominating agents.
  • Esterification : Reaction between benzoic acid derivatives and methanol in the presence of acid catalysts.

These methods require careful control of reaction conditions such as temperature and pH to ensure high yields and purity.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameMolecular FormulaBiological Activity
Methyl 5-bromo-4-hydroxy-3-methylbenzoateC10H11BrO3Antimicrobial and anticancer properties
Methyl 5-bromo-2-methoxybenzoateC10H11BrO3Antifungal activity
Methyl 4-methoxybenzoateC9H10O3Moderate antibacterial effects

This table illustrates that while there are similarities in structure, variations in substituents lead to differences in biological activity.

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers investigated the effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis revealed increased apoptosis rates correlating with drug concentration.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MIC) of 32 µg/mL against both strains, indicating promising potential as an antimicrobial agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 5-bromo-4-methoxy-2-methylbenzoate
Reactant of Route 2
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Methyl 5-bromo-4-methoxy-2-methylbenzoate

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